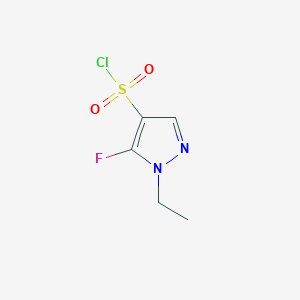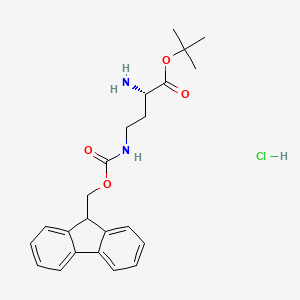
H-L-Dap(fmoc)-otbu hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-L-Dap(fmoc)-otbu hcl, also known as tert-butyl (S)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoate hydrochloride, is a chemical compound with the CAS Number: 2301859-03-8 . It has a molecular weight of 432.95 .
Molecular Structure Analysis
The molecular formula of this compound is C22H26N2O4*HCl. The exact structure can be found in various chemical databases .Aplicaciones Científicas De Investigación
1. Controlled Aggregation Properties
H-L-Dap(fmoc)-otbu hcl and similar modified amino acids have shown potential in forming self-assembled structures. These structures could be beneficial for designing novel nanoarchitectures with applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).
2. Peptide Synthesis
Modified amino acids like this compound are crucial in peptide synthesis. They facilitate the creation of phosphonamide bonds and prevent common problems associated with conventional protecting groups (Ishibashi et al., 2010).
3. Nonnatural Amino Acid Creation
This compound derivatives are instrumental in synthesizing various nonnatural amino acids. These compounds are essential for combinatorial synthesis and have applications in drug development and biochemistry (Hamze et al., 2003).
4. Artificial Receptor Development
In the development of artificial receptors, the use of Fmoc-protected amino acids like this compound is prominent. These molecules can be integrated into macrocycles that exhibit binding properties, which are valuable in biochemical research (Billing & Nilsson, 2005).
5. Solid-Phase Peptide Synthesis
This compound and its derivatives are used in solid-phase peptide synthesis (SPPS) for creating complex peptides. They serve as building blocks, aiding in the synthesis of peptides like bacitracin A, with applications in exploring new treatments for drug-resistant pathogens (Lee et al., 1996).
6. Enantioseparation and Analysis
These modified amino acids are essential in the enantioseparation of other amino acids through capillary zone electrophoresis. This separation is crucial in analytical chemistry, especially for chiral compound analysis (Wu Hong-li, 2005).
7. Glycan Chain Extension in Biochemistry
In biochemistry, Fmoc-protected amino acids like this compound enhance the solubility of glycan-based compounds, facilitating enzymatic glycosylation. This process is pivotal in the study of glycobiology and the development of glycan-based therapeutics (Dudziak et al., 2000).
8. Synthesis of Orthogonally Protected Amino Acids
The synthesis of protected methyl esters of non-proteinogenic amino acids, such as 2,3-l-diaminopropanoic acid, utilizes this compound derivatives. These syntheses are vital in creating novel amino acids for various biochemical applications (Temperini et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (2S)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4.ClH/c1-23(2,3)29-21(26)20(24)12-13-25-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14,24H2,1-3H3,(H,25,27);1H/t20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPOYXSOEXMYDQ-BDQAORGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
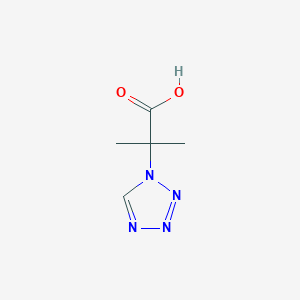
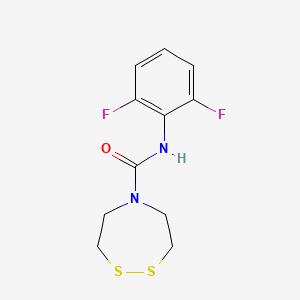
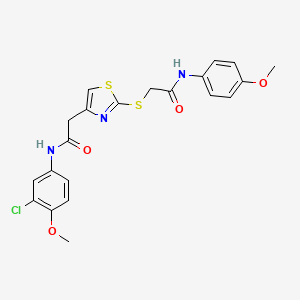
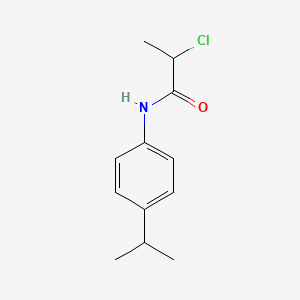

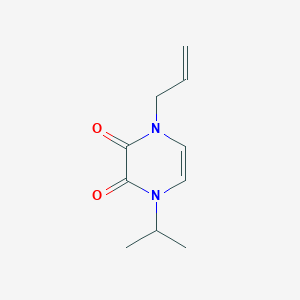
![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)
![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)
![1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole](/img/structure/B2381619.png)
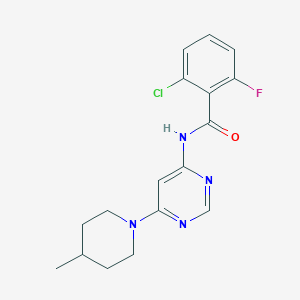
![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)
